molecular formula C12H12BrNO B2844521 5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one CAS No. 304876-16-2

5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one

Cat. No. B2844521
M. Wt: 266.138
InChI Key: DSJAYULUMZHCII-UHFFFAOYSA-N
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Description

5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C12H14BrN . It has a molecular weight of 252.15 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one involves several steps . The reaction was carried out in an oven-dried 10 mL round bottom flask . Teterahydrocarbazole was dissolved in DMSO and t-BuOK was added portion-wise and kept under an oxygen atmosphere for about 2.5 hours . After the conversion of the starting material, the reaction mass was quenched using saturated ammonium chloride and washed with water . The organic layer was separated by using ethyl acetate . The collected organic layer was evaporated and subjected to column chromatography to get the pure product .


Molecular Structure Analysis

The InChI Code for 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is 1S/C12H14BrN/c13-9-3-4-11-10 (7-9)12 (8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving 5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one are complex and involve several steps . The compound reacts with t-BuOK in DMSO under an oxygen atmosphere . After the reaction, the product is purified through column chromatography .


Physical And Chemical Properties Analysis

5’-Bromospiro[cyclopentane-1,3’-indolin]-2’-one is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Antiproliferative Activity

5'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one derivatives have been synthesized and evaluated for their antiproliferative activity and potential as p53 modulators. Derivative 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine] (4n) emerged as a potent compound, showing significant antiproliferative activity against human tumor cell lines at nanomolar concentrations. It inhibits the p53-MDM2 interaction and induces apoptotic cell death without affecting the cell cycle progression, making it a valuable tool for understanding the nontranscriptional proapoptotic activities of p53 (Bertamino et al., 2013).

Anticancer Agents

Novel indeno-spiro compounds synthesized through a catalyst-free and bio-oriented multicomponent synthesis showed selective potency against MDA-MB-435 cancer cell lines. The bromo- and chloro- substituted indeno-fused spirooxindole derivatives exhibited GI50 values of 1.8 and 2.1 µM respectively, indicating their potential as selective estrogen negative receptor modulators with a safety profile (Patravale et al., 2016).

Cytotoxicity and ROS Generation

Selenium-containing dispiro indolinones based on 2-selenoxo-imidazolidin-4-ones exhibited considerable in vitro cytotoxicity against the A549 cancer cell line, with compounds demonstrating the ability to increase the level of intracellular reactive oxygen species (ROS). These findings suggest their potential indirect p53-dependent mechanism of action and ROS generation as significant mechanisms of their cytotoxic action (Novotortsev et al., 2021).

Interaction with Bovine Serum Albumin

The interaction between isatin moiety 2-amino-3-cyano-5-bromospiro (5H-indeno [1, 2-b] pyran-4,3′indoline)-2′5,‑dione (ACBSIPID) and bovine serum albumin (BSA) has been explored, demonstrating the formation of a complex leading to fluorescence quenching of BSA. This study provides insight into the binding mechanism and potential therapeutic applications (Patil et al., 2019).

Safety And Hazards

The compound is labeled with the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-bromospiro[1H-indole-3,1'-cyclopentane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-8-3-4-10-9(7-8)12(11(15)14-10)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJAYULUMZHCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-bromospiro[cyclopentane-1,3'-indol]-2'(1'H)-one

CAS RN

304876-16-2
Record name 5'-bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one
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